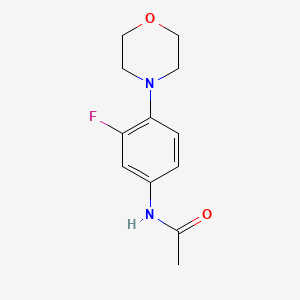![molecular formula C66H105N5O16 B13851507 Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is a complex organic compound used primarily in the field of biomedical and chemical research. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains lysine, glutamic acid, and aeea (aminoethoxyethanol) units, making it a versatile intermediate for the synthesis of more complex peptides and proteins .
Méthodes De Préparation
The synthesis of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amino and carboxyl groups of lysine and glutamic acid using tert-butyl (OtBu) groups. The Fmoc group is then introduced to protect the amino group of lysine. The aeea units are coupled to the protected lysine and glutamic acid through standard peptide coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is obtained after deprotection of the Fmoc group using piperidine .
Analyse Des Réactions Chimiques
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amino group.
Applications De Recherche Scientifique
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex peptides.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Plays a role in the design of therapeutic peptides and vaccines.
Industry: Used in the production of biocompatible materials and drug delivery systems
Mécanisme D'action
The mechanism of action of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves its ability to protect specific functional groups during peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions. The OtBu groups protect the carboxyl groups of glutamic acid, ensuring selective reactions at other sites. The aeea units provide flexibility and enhance the solubility of the compound, facilitating its incorporation into larger peptide structures .
Comparaison Avec Des Composés Similaires
Similar compounds to Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH include:
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea]-OH: Lacks one aeea unit, making it less flexible.
Fmoc-L-glu(otbu)-MPPA: Contains a different linker, used for specific peptide synthesis applications.
Fmoc-glu-otbu: Used in the synthesis of branched esters and amides, but lacks the lysine and aeea units
Propriétés
Formule moléculaire |
C66H105N5O16 |
|---|---|
Poids moléculaire |
1224.6 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[[20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H105N5O16/c1-65(2,3)86-61(76)35-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-34-58(73)70-56(63(79)87-66(4,5)6)36-37-57(72)68-39-41-81-43-46-84-49-60(75)69-40-42-82-44-45-83-48-59(74)67-38-28-27-33-55(62(77)78)71-64(80)85-47-54-52-31-25-23-29-50(52)51-30-24-26-32-53(51)54/h23-26,29-32,54-56H,7-22,27-28,33-49H2,1-6H3,(H,67,74)(H,68,72)(H,69,75)(H,70,73)(H,71,80)(H,77,78)/t55-,56+/m0/s1 |
Clé InChI |
YWLOWAZATOAHDO-KKQLDWOFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




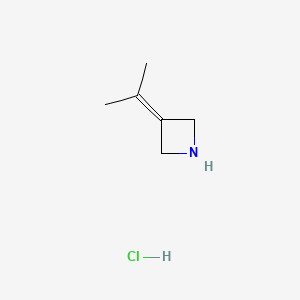
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
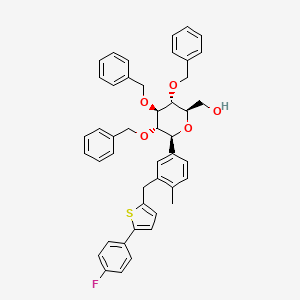
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
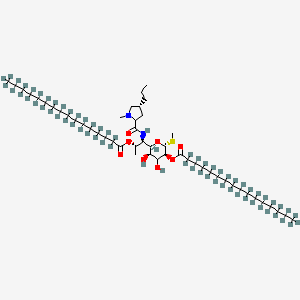
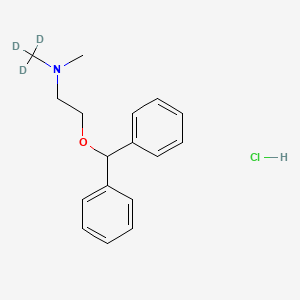
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)

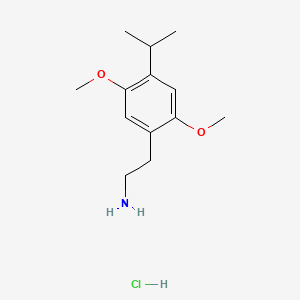
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
